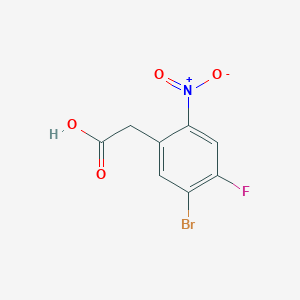

5-Bromo-4-fluoro-2-nitrophenylacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromo-4-fluoro-2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO4/c9-5-1-4(2-8(12)13)7(11(14)15)3-6(5)10/h1,3H,2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURFTGPECNOWBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 4 Fluoro 2 Nitrophenylacetic Acid and Analogues

Strategic Approaches to Regioselective Halogenation and Nitration on Phenylacetic Acid Frameworks

The synthesis of polysubstituted aromatic compounds requires careful control over the regioselectivity of electrophilic substitution reactions. The directing effects of existing substituents on the phenylacetic acid core play a crucial role in determining the position of incoming electrophiles.

Directed Bromination Techniques

The introduction of a bromine atom at a specific position on a phenylacetic acid derivative is often achieved through electrophilic aromatic substitution. The choice of brominating agent and reaction conditions is critical for achieving the desired regioselectivity. For instance, the use of N-bromosuccinimide (NBS) in the presence of a catalyst can facilitate the bromination of activated aromatic rings. nsf.gov The inherent directing effects of the substituents already present on the phenyl ring guide the position of bromination. For example, an ester group is an ortho/para directing group, meaning it will direct incoming electrophiles to the positions ortho and para to it. study.com In the context of synthesizing 5-bromo-4-fluoro-2-nitrophenylacetic acid, bromination would likely be performed on a precursor molecule where the directing effects of the existing fluoro and nitro groups, along with the acetic acid side chain, favor substitution at the C5 position.

Recent advancements in bromination techniques include the use of visible-light-driven methods and cobalt(II) bromide for the bromination of α-diazo phenylacetate derivatives, offering an alternative to traditional methods that often require harsh conditions. researchgate.net

Site-Specific Nitration Strategies

Nitration is a fundamental reaction in aromatic chemistry, typically carried out using a mixture of nitric acid and sulfuric acid. The regioselectivity of nitration is highly dependent on the electronic nature of the substituents on the aromatic ring. frontiersin.orgnih.gov For the synthesis of this compound, nitration of a 3-fluorophenylacetic acid precursor can yield 5-fluoro-2-nitrophenylacetic acid. chemicalbook.com The fluorine atom, being an ortho-para director, and the acetic acid group, also an ortho-para director (though weakly deactivating), will influence the position of the incoming nitro group. The formation of the 2-nitro isomer is a key step in this pathway.

Controlling the regioselectivity of nitration can be challenging, and mixtures of isomers are often obtained. frontiersin.orgnih.gov Therefore, the choice of nitrating agent and reaction conditions is crucial for maximizing the yield of the desired product. researchgate.net

Sequential Functionalization Tactics

The synthesis of a multi-substituted phenylacetic acid like this compound often involves a sequential functionalization strategy. This approach entails the stepwise introduction of each substituent onto the aromatic ring, taking into account the directing effects of the groups introduced in previous steps.

For example, a plausible synthetic route could begin with the nitration of a fluorinated phenylacetic acid, followed by a regioselective bromination. The order of these steps is critical. Introducing the nitro group first would deactivate the ring, making subsequent bromination more challenging and potentially altering the regioselectivity. Conversely, brominating first would introduce another ortho-para director, which would influence the subsequent nitration step. The development of sequential C-H functionalization reactions has also provided new avenues for the synthesis of highly functionalized aromatic compounds. nih.gov

Carbon-Carbon Bond Formation for the Acetic Acid Moiety Construction

The construction of the acetic acid side chain is another critical aspect of synthesizing phenylacetic acid derivatives. This can be achieved either by starting with a pre-functionalized benzene (B151609) derivative and adding the acetic acid moiety, or by modifying a substituent already present on the ring.

Malonate Condensation and Decarboxylation Pathways

A common method for the synthesis of α-aryl carboxylic acids involves the use of malonic esters. nih.gov This pathway typically involves the alkylation of a malonic ester with a suitable benzyl halide, followed by hydrolysis of the ester groups and subsequent decarboxylation to yield the desired phenylacetic acid derivative. stackexchange.comorganic-chemistry.org

The key steps in this pathway are:

Alkylation: A substituted benzyl halide is reacted with a dialkyl malonate in the presence of a base.

Hydrolysis: The resulting dialkyl benzylmalonate is hydrolyzed, typically under acidic or basic conditions, to form the corresponding malonic acid.

Decarboxylation: The substituted malonic acid is then heated to induce decarboxylation, yielding the final phenylacetic acid product. stackexchange.com

This method is versatile and can be adapted for the synthesis of a wide range of substituted phenylacetic acids.

| Step | Description | Reagents |

| Alkylation | Reaction of a benzyl halide with a dialkyl malonate. | Benzyl halide, dialkyl malonate, base (e.g., sodium ethoxide) |

| Hydrolysis | Conversion of the diester to a dicarboxylic acid. | Acid or base (e.g., HCl, NaOH) |

| Decarboxylation | Loss of carbon dioxide to form the final product. | Heat |

Cyanide-Based Homologation and Hydrolysis Routes

Another widely used method for the preparation of phenylacetic acids is through the hydrolysis of benzyl cyanides. orgsyn.orgscribd.comgoogle.com This route involves the nucleophilic substitution of a benzyl halide with a cyanide salt to form a benzyl cyanide, which is then hydrolyzed to the corresponding carboxylic acid. aecenar.comgoogle.com

The key steps in this pathway are:

Cyanation: A substituted benzyl halide is treated with a cyanide salt, such as sodium or potassium cyanide, to form the corresponding benzyl cyanide. mdpi.com

Hydrolysis: The benzyl cyanide is then hydrolyzed to the phenylacetic acid. This can be achieved under either acidic or basic conditions. orgsyn.orgscribd.comgoogle.comaecenar.com

This method is particularly useful for large-scale production due to the availability and relatively low cost of the starting materials. aecenar.com A patent describes the synthesis of 2-nitro-4-substituted phenylacetic acids starting from a 4-substituted halogenobenzene, which is nitrated, then reacted with a cyanoacetate, and finally hydrolyzed. google.comgoogle.com

| Step | Description | Reagents |

| Cyanation | Formation of benzyl cyanide from a benzyl halide. | Benzyl halide, Sodium or Potassium Cyanide |

| Hydrolysis | Conversion of the nitrile to a carboxylic acid. | Strong acid (e.g., H2SO4, HCl) or strong base (e.g., NaOH) |

Transition Metal-Catalyzed Carbonylation and Related Methods

Transition metal-catalyzed carbonylation reactions represent a powerful and direct method for the synthesis of carboxylic acids and their derivatives from aryl halides. nih.gov These reactions typically involve the use of palladium or rhodium catalysts to introduce a carbonyl group using carbon monoxide (CO) gas or a CO surrogate. ccspublishing.org.cnethernet.edu.et

Palladium-catalyzed carbonylation has been extensively studied for the synthesis of a wide array of carbonyl-containing compounds. ccspublishing.org.cn The general mechanism involves the oxidative addition of an aryl halide to a low-valent palladium complex, followed by CO insertion into the palladium-carbon bond to form an acyl-palladium intermediate. Subsequent nucleophilic attack by water or an alcohol leads to the formation of the carboxylic acid or ester, respectively, and regeneration of the active catalyst. semanticscholar.orgliv.ac.uk For the synthesis of a compound like this compound, a potential precursor would be a di-halo-nitrophenyl derivative which could undergo a carbonylative coupling.

Rhodium catalysts have also been employed in carbonylation reactions, often showing high activity and selectivity. actachemscand.org While less common than palladium for this specific transformation, rhodium complexes are known to catalyze the carbonylation of aryl halides under various conditions.

Below is a table summarizing typical conditions for palladium-catalyzed carbonylation of aryl halides, which could be adapted for the synthesis of the target molecule.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 10 | 85 |

| PdCl₂(PPh₃)₂ | dppf | K₂CO₃ | Toluene | 110 | 20 | 90 |

| Pd/C | None | NaOAc | Ethanol | 80 | 5 | 78 |

This data is representative of typical palladium-catalyzed carbonylation reactions of aryl halides and not specific to the synthesis of this compound.

Multi-Step Synthesis from Readily Available Precursors

A common and versatile approach to synthesizing substituted phenylacetic acids involves a multi-step sequence starting from readily available halonitrobenzenes. google.com For the synthesis of this compound, a plausible starting material would be 4-bromo-1-fluoro-2-nitrobenzene.

A general synthetic route could involve the following key steps:

Side-chain introduction: The first step would be the introduction of a two-carbon side chain onto the aromatic ring. A common method is the conversion of the halonitrobenzene to a benzyl halide derivative, followed by cyanation and hydrolysis.

Cyanation: The resulting benzyl halide can be reacted with a cyanide salt, such as sodium or potassium cyanide, to form the corresponding benzyl cyanide derivative.

Hydrolysis: The final step is the hydrolysis of the nitrile group to a carboxylic acid. This is typically achieved under acidic or basic conditions. orgsyn.org

An alternative route from a substituted halonitrobenzene could involve a halogen-metal exchange followed by carboxylation. researchgate.netorganic-chemistry.org For instance, treatment of a bromo-substituted precursor with a strong base like n-butyllithium at low temperatures can generate an organolithium species, which can then be quenched with carbon dioxide to afford the carboxylic acid. google.com

Another synthetic strategy is the derivatization of a closely related halogenated nitrophenylacetic acid. For example, if 4-bromo-2-nitrophenylacetic acid were available, it could potentially be converted to this compound through a fluorination reaction. However, direct electrophilic fluorination of such an electron-deficient ring would be challenging.

A more feasible approach would be to introduce the fluorine atom at an earlier stage of the synthesis, as described in the previous section. Alternatively, functional group interconversion on a suitable precursor could be employed. For example, a precursor with a different functional group at the 5-position could be converted to a bromine atom.

The following table outlines a hypothetical multi-step synthesis starting from 4-bromo-1-fluoro-2-nitrobenzene.

| Step | Reaction | Reagents | Conditions | Intermediate/Product |

| 1 | Benzylic Bromination | NBS, AIBN | CCl₄, reflux | 4-Bromo-1-fluoro-2-nitrobenzyl bromide |

| 2 | Cyanation | KCN | Acetone/water, reflux | 4-Bromo-1-fluoro-2-nitrobenzyl cyanide |

| 3 | Hydrolysis | H₂SO₄, H₂O | Heat | This compound |

This is a plausible synthetic route and the specific conditions would require optimization.

Considerations for Green Chemistry in Substituted Phenylacetic Acid Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org In the synthesis of substituted phenylacetic acids, several aspects of green chemistry can be considered.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. semanticscholar.org Transition metal-catalyzed carbonylation reactions can have high atom economy as they directly incorporate a carbonyl group from carbon monoxide. ccspublishing.org.cn

The Reaction Mass Efficiency (RME) is another metric that considers the mass of all reactants, solvents, and reagents relative to the mass of the final product. whiterose.ac.uk Optimizing reaction conditions to maximize yield and minimize the use of excess reagents and solvents can significantly improve the RME.

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional solvents are volatile, flammable, and toxic. scielo.br Research into sustainable solvent systems for reactions like palladium-catalyzed carbonylation has identified several greener alternatives. acs.orgau.dkuit.no These include bio-derived solvents such as 2-methyltetrahydrofuran (2-MeTHF), limonene, and γ-valerolactone (GVL). researchgate.net

In addition to solvent choice, reaction conditions can be optimized to be more environmentally friendly. This includes using lower reaction temperatures, reducing reaction times, and employing catalysts that can be easily recovered and recycled. For multi-step syntheses, developing one-pot procedures where multiple reaction steps are carried out in the same vessel without isolating intermediates can significantly reduce solvent usage and waste generation.

The table below provides a comparison of traditional and greener solvents for palladium-catalyzed reactions.

| Traditional Solvents | Greener Alternatives | Key Advantages of Greener Solvents |

| Toluene, Dioxane, DMF | 2-MeTHF, GVL, Limonene, Water | Renewable feedstock, lower toxicity, biodegradability |

Catalytic Approaches for Environmentally Benign Transformations

The development of synthetic methodologies for this compound and its analogues is increasingly focused on catalytic approaches that prioritize environmental sustainability. These methods aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency compared to traditional synthetic routes. Key strategies in this endeavor include transition-metal-catalyzed C-H functionalization and biocatalysis, which offer novel pathways for the construction and modification of these complex molecules.

Palladium-catalyzed reactions, in particular, have emerged as a powerful tool for the direct functionalization of C-H bonds in phenylacetic acid derivatives. chu-lab.orgnih.gov This approach avoids the need for pre-functionalized starting materials, a common requirement in classical cross-coupling reactions, thereby shortening synthetic sequences and reducing waste. The use of a directing group, often a transiently installed template, can guide the catalyst to a specific C-H bond on the aromatic ring, ensuring high regioselectivity. chu-lab.orgacs.org For instance, a pyridine-based U-shaped template has been effectively used to direct the meta-C-H functionalization of phenylacetic acid scaffolds. chu-lab.orgamanote.com This strategy allows for the introduction of various substituents at a position that can be challenging to access through conventional electrophilic aromatic substitution, especially in electronically complex systems like this compound.

The versatility of palladium catalysis is demonstrated by the range of transformations it can facilitate. These include olefination, cross-coupling with arylboronic acids, and iodination, providing access to a diverse array of analogues from a common phenylacetic acid core. chu-lab.org The reactions are typically carried out with high efficiency and selectivity under relatively mild conditions.

Below is a table summarizing representative palladium-catalyzed C-H functionalization reactions on phenylacetic acid derivatives, illustrating the scope and efficiency of these methods.

Table 1: Examples of Palladium-Catalyzed C-H Functionalization of Phenylacetic Acid Derivatives

| Substrate | Coupling Partner | Catalyst System | Transformation | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylacetic Acid | Arylboronic Acid | Pd(OAc)₂ / Ligand | meta-Arylation | 60-85 | chu-lab.org |

| 4-Methoxyphenylacetic Acid | Alkene | Pd(OAc)₂ / Ligand | meta-Olefination | 70-92 | chu-lab.org |

| 3-Chlorophenylacetic Acid | 1,3-diiodo-5,5-dimethylhydantoin | Pd(OAc)₂ / Ligand | meta-Iodination | 65-80 | chu-lab.org |

Biocatalysis represents another frontier in the environmentally benign synthesis of nitrophenylacetic acid analogues. adelphi.edu Enzymes offer unparalleled selectivity (chemo-, regio-, and stereoselectivity) and operate under mild, aqueous conditions, thereby reducing the environmental impact of chemical processes. A notable application in this context is the chemoselective hydrogenation of nitro compounds to amines. chemrxiv.org This transformation is crucial for producing amino-substituted phenylacetic acid derivatives, which are valuable intermediates in pharmaceutical synthesis.

A novel biocatalytic system utilizing a hydrogenase enzyme supported on carbon black has been developed for the cofactor-free hydrogenation of nitroarenes. chemrxiv.org This system demonstrates high conversion rates and excellent selectivity for the nitro group, leaving other reducible functional groups intact. Such a method could be applied to analogues of this compound to generate the corresponding amino derivatives in a sustainable manner.

The table below highlights the key features of this biocatalytic hydrogenation.

Table 2: Biocatalytic Hydrogenation of Nitroarenes

| Substrate | Catalyst System | Key Features | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Nitrobenzoic acid | Hydrogenase on Carbon Black | Cofactor-free, Aqueous media, Mild conditions | 3-Aminobenzoic acid | 96 | chemrxiv.org |

| 4-Nitrophenol | Hydrogenase on Carbon Black | High chemoselectivity | 4-Aminophenol | 95 | chemrxiv.org |

Chemical Reactivity and Advanced Transformation Pathways

Reactions Involving the Nitro Functional Group

The nitro group is a powerful electron-withdrawing group that strongly influences the molecule's reactivity. It not only deactivates the aromatic ring towards electrophilic substitution but also serves as a versatile functional handle for various transformations, most notably reduction to an amino group and activation of the ring for nucleophilic aromatic substitution.

The reduction of the nitro group to a primary amine is a fundamental transformation in the synthesis of pharmaceuticals and other fine chemicals. jsynthchem.com Given the presence of reducible halogen substituents in 5-Bromo-4-fluoro-2-nitrophenylacetic acid, achieving selective reduction of the nitro group without causing dehalogenation is crucial. A variety of methods have been developed for the chemoselective reduction of aromatic nitro compounds in the presence of other sensitive functionalities. niscpr.res.inscispace.com

Common approaches include:

Catalytic Hydrogenation: This method often employs catalysts like Palladium on carbon (Pd/C) or platinum. While effective, there can be a risk of hydrodehalogenation, where the bromine or fluorine atoms are also replaced by hydrogen. Careful selection of the catalyst, solvent, and reaction conditions is necessary to enhance selectivity.

Metal-Acid Reductions: Classic methods using metals like tin (Sn) in hydrochloric acid (HCl), or zinc (Zn) in ammonium (B1175870) chloride (NH₄Cl), are widely used for nitro group reduction. scispace.com These systems are often highly chemoselective for the nitro group, leaving halogens intact. scispace.com

Other Reducing Systems: Reagents like sodium borohydride (B1222165) (NaBH₄) are typically not strong enough to reduce an aromatic nitro group on their own. jsynthchem.com However, their reactivity can be enhanced by using them in conjunction with transition metal complexes, such as Ni(PPh₃)₄, to achieve the desired reduction. jsynthchem.com Another effective system involves hydrazine (B178648) hydrate (B1144303) in the presence of zinc or magnesium powder, which can selectively and rapidly reduce nitro groups at room temperature. niscpr.res.in The advantage of such methods is the avoidance of strong acids and high pressures. niscpr.res.in

| Reagent/System | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| Sn / HCl | Concentrated HCl, heat | Good selectivity for nitro group over halogens. | scispace.com |

| Zn / NH₄Cl | Aqueous medium | Mild conditions, good for preserving other functional groups. | scispace.com |

| Hydrazine glyoxylate (B1226380) / Zn or Mg | Methanol, room temperature | Rapid, selective, and avoids strong acid; no hydrogenolysis of halogens observed. | niscpr.res.in |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol, room temperature | Enhances reducing power of NaBH₄ for nitro group reduction. | jsynthchem.com |

| Catalytic Hydrogenation (e.g., Pd/C) | H₂ gas, various solvents | Risk of dehalogenation requires careful optimization of conditions. | scispace.com |

The nitro group, being strongly electron-withdrawing, significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). youtube.comnih.gov In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. The nitro group exerts its activating effect most strongly at the ortho and para positions relative to its own location.

In this compound, the nitro group is ortho to the fluorine atom and para to the bromine atom. This positioning makes both halogen sites susceptible to nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The presence of the nitro group is critical for stabilizing the negative charge of this intermediate, thereby lowering the activation energy of the reaction. youtube.com This activation allows for reactions with a variety of nucleophiles, such as amines, alkoxides, and thiolates, to proceed under relatively mild conditions. nih.gov

Reactivity of the Halogen Substituents (Bromine and Fluorine)

The two halogen atoms on the aromatic ring, bromine and fluorine, are key sites for synthetic modification. Their reactivity is influenced by their intrinsic properties as leaving groups and by the electronic environment created by the other substituents, particularly the activating nitro group.

As discussed, the nitro group activates the ring for SNAr, making both the fluorine at C-4 and the bromine at C-5 potential leaving groups. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile. The high electronegativity of fluorine makes the carbon to which it is attached (C-4) highly electrophilic and susceptible to attack. youtube.comnbinno.com This strong inductive effect generally makes fluorine a better leaving group than other halogens in activated SNAr systems, a trend opposite to that seen in SN1 and SN2 reactions. youtube.com Therefore, nucleophilic displacement on this compound would be expected to preferentially occur at the C-4 position, replacing the fluorine atom.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C-5 position of this compound serves as an excellent handle for these transformations, while the C-F bond is generally much less reactive under typical cross-coupling conditions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide. libretexts.org It is widely used to form C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds. nih.govmdpi.com The reaction of this compound with an arylboronic acid, catalyzed by a palladium complex, would selectively occur at the C-Br bond to yield a 5-aryl-4-fluoro-2-nitrophenylacetic acid derivative. nih.govbeilstein-journals.org

Sonogashira Coupling: This reaction forms a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a reliable method for synthesizing arylalkynes. researchgate.net Applying this reaction to the target molecule would result in the attachment of an alkynyl group at the C-5 position. The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org It is a versatile method for synthesizing aryl amines, which are prevalent in pharmaceuticals. beilstein-journals.org Reacting this compound with a primary or secondary amine under Buchwald-Hartwig conditions would lead to the formation of a 5-(amino)-4-fluoro-2-nitrophenylacetic acid derivative. nih.gov

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst System | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron Reagent | C–C | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | libretexts.orgnih.gov |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | C–C (sp²–sp) | Pd(0) complex, Cu(I) salt (e.g., CuI), Amine base | wikipedia.orglibretexts.org |

| Buchwald-Hartwig | Aryl/Vinyl Halide + Amine | C–N | Pd(0) or Pd(II) precatalyst, Phosphine ligand (e.g., BINAP, X-Phos), Base (e.g., NaOt-Bu) | wikipedia.orgbeilstein-journals.org |

The fluorine atom at C-4 profoundly influences the reactivity of the aromatic ring through its unique electronic properties. Fluorine is the most electronegative element, exerting a very strong electron-withdrawing inductive effect (-I). nbinno.comnumberanalytics.com This effect decreases the electron density of the entire aromatic ring, making it more susceptible to nucleophilic attack, as discussed in the context of SNAr. numberanalytics.com

Simultaneously, fluorine possesses lone pairs of electrons that can be donated to the aromatic π-system, a phenomenon known as a positive mesomeric or resonance effect (+M). For halogens, this resonance effect is generally weaker than the inductive effect. The interplay of the strong -I and weak +M effects of fluorine modifies the electron distribution and stability of the molecule and any reaction intermediates. nbinno.com This dual electronic nature can lead to increased stability of the compound against oxidative degradation and can modulate the regioselectivity of certain reactions. numberanalytics.com The systematic replacement of hydrogen with fluorine on a benzene (B151609) ring generally leads to a reduction in aromaticity. nih.gov This alteration in electronic structure is a key factor in the unique chemical behavior of fluorinated aromatic compounds. researchgate.net

Transformations of the Acetic Acid Moiety

The acetic acid side chain is a key handle for molecular elaboration, enabling the synthesis of a wide array of derivatives through esterification and amidation, and facilitating the construction of complex heterocyclic systems via intramolecular cyclization.

The carboxylic acid functional group of this compound can be readily converted into esters and amides, which are pivotal intermediates in medicinal chemistry and materials science.

Esterification: Standard esterification protocols, such as Fischer esterification involving reaction with an alcohol under acidic catalysis (e.g., sulfuric acid), can be employed to produce the corresponding esters. Alternatively, for more sensitive substrates, conversion to the acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an alcohol, provides a milder route.

Amidation: The formation of amides from this compound is typically achieved by activating the carboxylic acid. Common coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt), facilitate amide bond formation upon reaction with a primary or secondary amine. These methods are known to proceed under mild conditions with high yields. google.com Direct amidation can also be catalyzed by various reagents, minimizing the need for stoichiometric activating agents. researchgate.net

<

| Transformation | Reagent Class | General Conditions | Product Type |

|---|---|---|---|

| Esterification | Alcohol (R-OH) / Acid Catalyst | Heat | (5-Bromo-4-fluoro-2-nitrophenyl)acetate Ester |

| Thionyl Chloride (SOCl₂), then Alcohol (R-OH) | Room Temperature | (5-Bromo-4-fluoro-2-nitrophenyl)acetate Ester |

| Amidation | Amine (R₁R₂NH) / Coupling Agent (e.g., EDC) | Room Temperature | 2-(5-Bromo-4-fluoro-2-nitrophenyl)-N-(alkyl/aryl)acetamide |

The structure of this compound is pre-organized for intramolecular cyclization, a powerful strategy for the synthesis of fused heterocyclic systems like oxindoles and benzisoxazoles.

Oxindole (B195798) Formation: The synthesis of the corresponding 6-bromo-7-fluorooxindole scaffold from this compound proceeds via a reductive cyclization pathway. This transformation first involves the chemical reduction of the ortho-nitro group to an amino group. Common reducing agents for this purpose include metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl) or catalytic hydrogenation (e.g., H₂, Pd/C). The resulting 2-amino-5-bromo-4-fluorophenylacetic acid intermediate can then undergo spontaneous or induced intramolecular cyclization, where the newly formed amine nucleophilically attacks the carbonyl carbon of the acetic acid moiety (or its ester derivative) to eliminate water and form the five-membered lactam ring characteristic of the oxindole system.

Benzisoxazole Formation: A notable transformation of 2-nitrophenylacetic acids is their conversion into 2,1-benzisoxazoles. rsc.orgrsc.org This reaction can be induced by heating the substrate in a strong acid like sulfuric acid. The proposed mechanism involves an internal oxidation-reduction process. rsc.orgrsc.org An oxygen atom from the ortho-nitro group nucleophilically attacks the α-carbon of the acetic acid side chain, forming a cyclic intermediate. Subsequent loss of water from this intermediate leads to the formation of the corresponding benzisoxazole-3-carboxylic acid. Further decarboxylation under the harsh reaction conditions can also occur, yielding the unsubstituted benzisoxazole. rsc.org Applying this to the target compound would be expected to yield 6-bromo-7-fluoro-2,1-benzisoxazole-3-carboxylic acid and 6-bromo-7-fluoro-2,1-benzisoxazole.

<

| Target Scaffold | Key Transformation | Typical Reagents | Expected Product(s) |

|---|---|---|---|

| Oxindole | Reductive Cyclization | 1. Fe / HCl or H₂, Pd/C2. Heat | 6-Bromo-7-fluoro-1,3-dihydro-2H-indol-2-one |

| Benzisoxazole | Acid-Catalyzed Cyclization | Concentrated H₂SO₄, Heat | 6-Bromo-7-fluoro-2,1-benzisoxazole-3-carboxylic acid and 6-Bromo-7-fluoro-2,1-benzisoxazole |

Regioselectivity and Stereoselectivity in Chemical Reactions of this compound

Regioselectivity: The regiochemical outcome of reactions on the aromatic ring of this compound is strongly dictated by the existing substituents. The nitro group is a powerful electron-withdrawing group that strongly activates the ring towards nucleophilic aromatic substitution (SNAr). It deactivates the ortho and para positions for electrophilic attack but activates them for nucleophilic attack.

In this specific compound, the fluorine atom is positioned para to the nitro group, while the bromine atom is meta. This arrangement makes the C-F bond highly susceptible to nucleophilic attack. The general reactivity trend for halogens as leaving groups in SNAr reactions is F > Cl > Br > I. Therefore, when treated with a nucleophile (e.g., an amine, alkoxide, or thiol), a highly regioselective substitution of the fluorine atom is expected, leaving the bromine atom intact. researchgate.netechemi.comnih.gov

<

| Reaction Type | Nucleophile (Nu⁻) | Predicted Site of Attack | Product Structure |

|---|

| Nucleophilic Aromatic Substitution (SNAr) | R₂NH, RO⁻, RS⁻ | Carbon atom bearing the Fluoro group (C-4) | 2-(5-Bromo-2-nitro-4-(nucleophile)phenyl)acetic acid |

Stereoselectivity: this compound is an achiral molecule. Stereoselectivity becomes a relevant consideration in reactions that introduce a new chiral center. A primary site for creating such a center is the α-carbon of the acetic acid moiety.

While specific stereoselective functionalizations of this exact compound are not widely documented, established synthetic methodologies can be applied. For instance, the corresponding ester derivative could be deprotonated using a strong base like lithium diisopropylamide (LDA) to form an enolate. The subsequent reaction of this planar enolate with an electrophile (e.g., an alkyl halide) could be rendered stereoselective by employing a chiral auxiliary or a chiral phase-transfer catalyst. researchgate.net This would lead to the formation of one enantiomer of the α-substituted product in excess. Such strategies are fundamental in modern asymmetric synthesis for producing enantiomerically enriched compounds. jku.atnih.gov

| Transformation | Approach | Potential Outcome |

| α-Alkylation | Enolate formation from the corresponding ester followed by reaction with an electrophile (R-X) in the presence of a chiral auxiliary. | Enantiomerically enriched 2-(5-Bromo-4-fluoro-2-nitrophenyl)propanoic acid (or higher homologue). |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of a compound in solution. For 5-Bromo-4-fluoro-2-nitrophenylacetic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete structural assignment.

¹H NMR: This technique would identify the number of chemically distinct protons, their electronic environments, and their proximity to neighboring protons. The spectrum would be expected to show signals for the aromatic protons and the methylene (B1212753) protons of the acetic acid group. The chemical shifts and coupling constants would provide critical information about the substitution pattern on the phenyl ring.

¹³C NMR: This experiment would reveal the number of unique carbon atoms in the molecule, including those of the phenyl ring, the carboxylic acid, and the methylene group. The chemical shifts would be indicative of the electronic environment of each carbon atom.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR would provide a distinct signal for this nucleus. The chemical shift and coupling to neighboring protons would further confirm the substitution pattern on the aromatic ring. Fluorine is a highly sensitive nucleus for NMR, often providing sharp signals over a wide chemical shift range.

Table 1: Predicted NMR Data for this compound (Hypothetical)

| Technique | Predicted Chemical Shifts (ppm) and Couplings (Hz) |

|---|---|

| ¹H NMR | Aromatic protons, Methylene protons |

| ¹³C NMR | Aromatic carbons, Carboxylic acid carbon, Methylene carbon |

| ¹⁹F NMR | Aromatic fluorine |

Note: This table is hypothetical and for illustrative purposes only, as no experimental data has been found.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing their vibrational modes.

IR Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the N-O stretches of the nitro group, and various C-H and C-C stretching and bending vibrations of the aromatic ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

A thorough search of scientific databases did not yield any published IR or Raman spectra for this compound.

Table 2: Expected Vibrational Frequencies for this compound (Hypothetical)

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) |

| C-H (Aromatic) | 3100 - 3000 |

| C-H (Aliphatic) | 3000 - 2850 |

| C=O (Carboxylic Acid) | 1725 - 1700 |

| C=C (Aromatic) | 1600 - 1450 |

| N-O (Nitro) | 1550 - 1500 and 1350 - 1300 |

| C-F | 1250 - 1000 |

| C-Br | 700 - 500 |

Note: This table is hypothetical and for illustrative purposes only, as no experimental data has been found.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis (LC-MS, UPLC-MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are particularly useful for the analysis of non-volatile compounds.

For this compound, MS analysis would confirm the molecular weight (278.03 g/mol ). The fragmentation pattern would likely involve the loss of the carboxylic acid group, the nitro group, and potentially the bromine and fluorine atoms, providing further evidence for the proposed structure.

However, specific experimental mass spectra or fragmentation data for this compound are not available in the public domain.

Chromatographic Techniques for Purity Assessment and Separation (HPLC, GC)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile organic compounds. A validated HPLC method for this compound would involve selecting an appropriate column (e.g., C18) and mobile phase to achieve good separation from any impurities. The purity would be determined by the relative area of the main peak.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. For a carboxylic acid like this compound, derivatization to a more volatile ester might be necessary prior to GC analysis to prevent thermal decomposition in the injector.

Detailed experimental conditions for the HPLC or GC analysis of this compound, including retention times and purity data, have not been reported in the available literature.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide a definitive confirmation of its molecular structure and shed light on its packing in the solid state. To date, no crystallographic data for this compound has been deposited in crystallographic databases.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Geometric and Electronic Structure (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the precise calculation of the geometric and electronic structure of molecules. For 5-Bromo-4-fluoro-2-nitrophenylacetic acid, DFT calculations, often utilizing basis sets like 6-311++G(d,p), are employed to determine the optimized molecular geometry. These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. The electronic structure, including the distribution of electron density and orbital energies, is also elucidated through these methods, providing a fundamental understanding of the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 1: Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap | 5.0 |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map uses a color spectrum to represent different electrostatic potential values on the molecule's surface. Regions of negative potential, typically colored red, are electron-rich and susceptible to electrophilic attack. Conversely, areas of positive potential, shown in blue, are electron-deficient and are likely sites for nucleophilic attack. For this compound, the MEP map would highlight the electronegative oxygen atoms of the nitro and carboxylic acid groups as potential nucleophilic sites, while the hydrogen atom of the carboxylic acid and regions near the bromine and fluorine atoms may exhibit a more positive potential.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and characterize non-covalent interactions within and between molecules. These interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, are crucial for understanding molecular conformation and intermolecular recognition. The RDG analysis generates a visual representation of these interactions, allowing for the qualitative and quantitative assessment of their strength. For this compound, RDG analysis could reveal intramolecular hydrogen bonding between the carboxylic acid group and the adjacent nitro group, as well as other weak interactions influencing its conformational preferences.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. By modeling the reaction pathway, researchers can identify the transition states, which are the high-energy intermediates that connect reactants and products. The energy barrier associated with the transition state determines the reaction rate. For this compound, computational studies could be employed to investigate various potential reactions, such as nucleophilic aromatic substitution or reactions involving the carboxylic acid group. These studies would provide valuable insights into the feasibility and kinetics of different synthetic transformations.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity. Computational modeling is an integral part of modern SAR investigations. By generating a series of virtual analogs of this compound and calculating their physicochemical and electronic properties, researchers can develop quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity of new, unsynthesized compounds, thereby accelerating the drug discovery and development process.

In-Silico Analysis Reveals Limited Public Data on Molecular Interactions of this compound

Despite the growing interest in computational chemistry for drug discovery, publicly accessible molecular docking simulation data for this compound with biological targets such as enzymes, proteins, or DNA is currently not available.

Extensive searches of scientific literature and chemical databases have not yielded specific studies detailing the binding affinities, interaction modes, or key amino acid residues involved in the simulated interactions of this compound. While research exists on compounds with similar structural motifs, a direct computational analysis of the title compound's interaction with specific biological macromolecules has not been published.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in rational drug design for predicting the binding energy and analyzing the interaction between a small molecule and a protein target at the atomic level.

The absence of such data for this compound means that its potential biological activity, as predicted through computational means, remains speculative. Further theoretical and computational investigations would be necessary to elucidate its potential as a ligand for various biological targets. Such studies would involve simulating the docking of the compound into the active sites of various enzymes or the binding grooves of DNA to predict its inhibitory or binding potential.

This information gap highlights an opportunity for future research to explore the molecular interactions of this compound through in-silico methods, which could guide further experimental studies.

Applications in Advanced Organic Synthesis and Chemical Biology Research

Role as a Key Synthetic Building Block for Complex Chemical Architectures

5-Bromo-4-fluoro-2-nitrophenylacetic acid serves as a crucial intermediate and building block in the multistep synthesis of complex organic molecules. The phenylacetic acid core provides a foundational scaffold, while its substituents offer multiple reaction sites for elaboration. The carboxylic acid group can be readily converted into esters, amides, or other functional groups. The nitro group can be reduced to an amine, which then opens up a vast array of chemical transformations, such as diazotization or amide bond formation. Furthermore, the bromo and fluoro substituents are amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or other moieties. This multi-faceted reactivity enables chemists to construct intricate, three-dimensional structures from a relatively simple starting material, making it an important component in the synthesis of novel pharmaceutical agents and agrochemicals.

Precursor for the Synthesis of Novel Research Probes and Pharmacological Tool Compounds

The unique substitution pattern of this compound makes it an ideal precursor for creating specialized molecules used to investigate biological processes. These "tool compounds" are designed to interact with specific biological targets, such as enzymes or receptors, allowing researchers to study their function.

Protein kinases are a major class of enzymes and a key target for drug discovery, particularly in oncology. Phenylacetic acid derivatives are common scaffolds in the design of kinase inhibitors. While direct synthesis of Raf or c-KIT inhibitors from this compound is not prominently documented in available research, its utility as a precursor for other kinase inhibitors has been explored. For instance, compounds with a closely related 2-fluoro-4-nitrophenoxy moiety have been used to synthesize potent inhibitors of Unc-51 like autophagy activating kinase 1 (ULK1). These inhibitors are critical research tools for studying the autophagy pathway, which is implicated in both cancer and neurodegenerative diseases. The synthesis involves coupling the phenoxy group, derived from a precursor like this compound, to a core heterocyclic structure, such as pyrimidine.

| Target Kinase | Inhibitor Structural Class | Role of Phenylacetic Acid Precursor | Research Application |

|---|---|---|---|

| ULK1 | Aminopyrimidine derivatives | Provides the substituted phenoxy moiety for the inhibitor scaffold. | In vitro studies of the autophagy pathway. |

| Raf | Various (e.g., Urea-based) | Phenylacetic acid derivatives serve as potential scaffolds, though direct use of this specific compound is not widely reported. | Oncology research, targeting the MAPK/ERK signaling pathway. |

| c-KIT | Various (e.g., Aminopyrimidine, Indole-based) | Aromatic scaffolds are common, but a direct synthetic link to this compound is not established in the literature. | Gastrointestinal stromal tumor (GIST) and leukemia research. |

Beyond kinase inhibition, this compound is a valuable starting material for generating libraries of novel compounds that can be screened for a wide range of biological activities. Researchers modify the carboxylic acid, reduce the nitro group to an amine, and use the halogen sites for cross-coupling to create a diverse set of molecules. These new chemical entities are then subjected to high-throughput screening using various cell-based assays to identify potential leads for drug discovery. These assays can measure cytotoxicity against cancer cell lines, antimicrobial activity against bacteria or fungi, or modulation of specific cellular signaling pathways. The data from these assays help identify compounds with promising therapeutic potential for further development.

| Compound Class Synthesized | Potential Bioactivity | Typical Cell-Based Assay | Purpose of Assay |

|---|---|---|---|

| Novel Amides/Esters | Anticancer | MTT or CellTiter-Glo Assay | Measures cell viability and proliferation in cancer cell lines. |

| Heterocyclic Derivatives | Antimicrobial | Broth Microdilution Assay | Determines the minimum inhibitory concentration (MIC) against various microbes. |

| Cross-Coupled Products | Anti-inflammatory | Nitric Oxide (NO) Assay in Macrophages | Measures the inhibition of inflammatory mediators. |

Contribution to the Elucidation of Biochemical Pathways and Enzyme Mechanisms

The study of biochemical pathways and enzyme mechanisms often relies on the use of specifically designed molecular probes. This compound can be used as a starting point to create such probes. For example, the phenylacetic acid moiety can be derivatized to include a reporter tag (like a fluorescent group) or a reactive group that can covalently bind to an enzyme's active site. By introducing these modified molecules into a biological system, researchers can track their interactions, identify binding partners, and elucidate the function of specific enzymes within a metabolic or signaling pathway. The compound's inherent reactivity allows for its incorporation into inhibitors or affinity labels, which are indispensable tools for enzymology and chemical biology.

Potential in the Development of Advanced Materials Research (e.g., Specialty Polymers, Coatings)

While primarily used in the life sciences, the unique combination of functional groups in this compound suggests potential applications in materials science. Analogous compounds, such as other fluorinated and nitrated phenylacetic acids, have been explored in the development of novel polymers. This compound could potentially be used as a monomer or an additive in the synthesis of specialty polymers. The presence of bromine could impart flame-retardant properties, while the fluorinated aromatic ring could enhance thermal stability and chemical resistance. In coatings, its derivatives could modify surface properties or act as cross-linking agents. Further research is needed to explore its utility in creating advanced materials with tailored electronic, optical, or physical properties.

Utility as a Reagent in Analytical Chemistry Methodologies (e.g., Chromatography, Spectrometry)

In analytical chemistry, compounds are primarily characterized by methods such as chromatography (HPLC) and spectrometry (NMR, MS). While this compound is itself analyzed by these techniques for quality control, its specific use as a reagent within these methodologies is not well-documented. In principle, the carboxylic acid group could be used as a derivatizing agent to enhance the detection of other molecules, for example, by adding a UV-active chromophore (the nitrophenyl group) to an analyte to improve its detection by HPLC with a UV detector. However, this application is not a common use for this specific compound. Its primary role remains that of a building block for synthesis rather than a direct analytical reagent.

Future Research Directions and Emerging Opportunities

Development of More Efficient and Eco-Friendly Synthetic Routes for Halogenated Nitrophenylacetic Acids

The synthesis of halogenated nitrophenylacetic acids, including 5-Bromo-4-fluoro-2-nitrophenylacetic acid, traditionally relies on multi-step processes that can be resource-intensive and generate significant waste. Future research will undoubtedly focus on the development of more efficient and environmentally benign synthetic strategies. This includes the exploration of one-pot syntheses, the use of greener solvents, and the development of catalytic systems that can operate under milder conditions. For instance, advancements in visible-light-driven carboxylation of benzyl bromides with carbon dioxide could offer a more sustainable alternative to traditional methods that often require high pressures and temperatures researchgate.net. The goal is to create synthetic pathways that are not only high-yielding but also align with the principles of green chemistry, minimizing the environmental impact of chemical production.

Exploration of New Catalytic Systems for Highly Selective Functionalization

The reactivity of the aromatic ring in this compound is influenced by the presence of three different substituents, making selective functionalization a key challenge. A significant area of future research will be the exploration of novel catalytic systems that can achieve high regioselectivity. This includes the use of transition metal catalysts, such as palladium and rhodium, which have shown promise in the selective hydrogenation and functionalization of halogenated nitroaromatics acs.orgacs.orgresearchgate.netccspublishing.org.cn. Furthermore, the development of pyridine-based U-shaped templates could enable a diverse range of meta-C−H functionalizations, providing a versatile method for the rapid diversification of phenylacetic acid scaffolds chu-lab.org. The ability to selectively modify the molecule at different positions will open up new avenues for creating a wide array of derivatives with tailored properties.

In-depth Investigations into the Reaction Kinetics and Thermodynamics

A thorough understanding of the reaction kinetics and thermodynamics is crucial for optimizing the synthesis and application of this compound and its derivatives. Future research should focus on detailed kinetic studies of key synthetic steps to elucidate reaction mechanisms and identify rate-limiting steps researchgate.netresearchgate.net. Thermodynamic investigations of reactions involving this compound will provide valuable insights into reaction feasibility and equilibrium positions nih.govresearchgate.net. This fundamental knowledge is essential for scaling up synthetic processes and for predicting the stability and reactivity of new derivatives under various conditions.

Rational Design and Synthesis of New Derivatives with Tunable Electronic and Steric Properties

The unique combination of bromo, fluoro, and nitro substituents on the phenyl ring of this compound provides a rich scaffold for the rational design of new derivatives. By systematically modifying the substituents, it is possible to tune the electronic and steric properties of the molecule, leading to materials with tailored characteristics. For example, the introduction of different functional groups could alter the molecule's optical and electronic properties, making it suitable for applications in materials science, such as in the development of novel electrochromic materials mdpi.com. The synthesis of new derivatives will be guided by computational modeling to predict their properties before they are synthesized in the lab drugbank.comrsc.org.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

Broadening the Scope of Research Applications in Chemical Biology and Materials Science

While the immediate applications of this compound may not be fully realized, its structural motifs suggest potential utility in diverse fields. In chemical biology, halogenated phenylacetic acid derivatives have been explored as enzyme inhibitors and receptor antagonists nih.govnih.gov. The specific substitution pattern of this compound could lead to the development of novel probes for studying biological systems or as scaffolds for new therapeutic agents. In materials science, the incorporation of this molecule into polymers or other materials could impart unique properties, such as flame retardancy or altered electronic characteristics nbinno.com. Future research will involve screening this compound and its derivatives in a wide range of biological and material science assays to uncover new and valuable applications.

Data Tables

Table 1: Potential Research Areas and Methodologies

| Research Area | Potential Methodologies | Key Objectives |

| Efficient Synthesis | Green chemistry, Flow chemistry, Photocatalysis | Reduce waste, improve yield, milder conditions |

| Catalytic Functionalization | Transition metal catalysis, Directed C-H activation | Achieve high regioselectivity, create diverse derivatives |

| Reaction Kinetics | Spectroscopic monitoring, Computational modeling | Elucidate mechanisms, optimize reaction conditions |

| Thermodynamics | Calorimetry, Equilibrium studies | Determine reaction feasibility and stability |

| Derivative Design | Computational chemistry, AI/ML algorithms | Tune electronic and steric properties for specific applications |

| AI/ML Integration | Reaction prediction models, Generative models | Accelerate discovery of new reactions and compounds |

| New Applications | High-throughput screening, Biological assays | Identify novel uses in chemical biology and materials science |

Table 2: Examples of Related Phenylacetic Acid Derivatives and Their Applications

| Compound | Application | Reference |

| 3,4-dihydroxyphenylacetic acid | Potential anti-cancer properties | mdpi.com |

| 2-(5-Chloro-2-phenoxyphenyl)acetic acid | Auxiliary agent in oil drilling and water treatment | nbinno.com |

| Halogen substituted phenyl acetic acid derivatives of progesterone | Potent progesterone receptor antagonists | nih.gov |

| Phenylacetic acid derivatives as hPPAR agonists | Treatment of insulin resistance | nih.gov |

Q & A

Q. Methodology :

- Conduct MTT assays using standardized cell lines.

- Compare logP values (e.g., 2.1 for target vs. 1.8 for 4-Bromo-5-fluoro-2-nitrophenol) to correlate lipophilicity with membrane permeability .

Basic: What solvents and conditions are optimal for recrystallization?

Methodological Answer:

- Solvent Pair : Ethyl acetate/hexane (3:1 v/v) at 60°C, with slow cooling to 4°C for needle-like crystals .

- Yield Optimization : Use seed crystals and reduce solvent polarity gradients to minimize amorphous byproducts .

Advanced: Can this compound act as a precursor for photoactive materials?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.